3-[3-(Difluoromethoxy)phenyl]oxan-3-amine
Description
3-[3-(Difluoromethoxy)phenyl]oxan-3-amine is a bicyclic amine comprising a six-membered oxane (tetrahydropyran) ring with a 3-(difluoromethoxy)phenyl substituent at the 3-position. The difluoromethoxy group (-OCHF₂) introduces electron-withdrawing properties and enhanced metabolic stability compared to non-fluorinated analogs.
Properties
Molecular Formula |
C12H15F2NO2 |
|---|---|
Molecular Weight |
243.25 g/mol |
IUPAC Name |
3-[3-(difluoromethoxy)phenyl]oxan-3-amine |
InChI |
InChI=1S/C12H15F2NO2/c13-11(14)17-10-4-1-3-9(7-10)12(15)5-2-6-16-8-12/h1,3-4,7,11H,2,5-6,8,15H2 |
InChI Key |
HKXHSBDBOCQBTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)(C2=CC(=CC=C2)OC(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Difluoromethoxy)phenyl]oxan-3-amine typically involves multiple steps. One common method starts with the reaction of 3-(difluoromethoxy)benzaldehyde with a suitable amine under reductive amination conditions. This process often employs reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride to facilitate the formation of the amine product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Difluoromethoxy)phenyl]oxan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable catalysts.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
3-[3-(Difluoromethoxy)phenyl]oxan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[3-(Difluoromethoxy)phenyl]oxan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Fluorinated Oxetane/Oxane Amines
| Compound Name | Ring Structure | Substituent Position | Fluorine Substituents | CAS Number |
|---|---|---|---|---|
| 3-[3-(Difluoromethoxy)phenyl]oxan-3-amine | Oxane (6-membered) | 3-position phenyl with -OCHF₂ | Difluoromethoxy | Not available |
| 3-(3-Fluorophenyl)oxetan-3-amine hydrochloride | Oxetane (4-membered) | 3-position phenyl with -F | Fluorine | 1332921-18-2 |
| 3-(2,6-Difluorophenyl)oxetan-3-amine hydrochloride | Oxetane | 2,6-difluorophenyl | Difluoro | 2126162-03-4 |
| 3-(2-Fluorophenyl)oxetan-3-amine hydrochloride | Oxetane | 2-fluorophenyl | Fluorine | Not available |
Key Observations:
Ring Size and Conformational Flexibility :
- The oxane ring in the target compound provides greater conformational flexibility compared to the strained oxetane ring in analogs. This may influence binding to target proteins or enzymes, as larger rings can adopt multiple low-energy conformations .
- Oxetanes, with their high ring strain, often enhance solubility and metabolic stability, making them popular in medicinal chemistry. However, oxane derivatives may offer improved pharmacokinetic profiles in certain contexts .
Substituent Effects: The difluoromethoxy group (-OCHF₂) in the target compound is more electron-withdrawing and lipophilic than simple fluorine substituents in analogs. This can enhance membrane permeability and resistance to oxidative metabolism . In PDE4 inhibitors like roflumilast, the difluoromethoxy group contributes to nanomolar potency by optimizing interactions with hydrophobic enzyme pockets .
Biological Activity: While direct data for this compound is unavailable, structurally related compounds (e.g., roflumilast) demonstrate potent anti-inflammatory effects via PDE4 inhibition. The oxane scaffold may similarly modulate immune cell responses in monocytes or T-cells .
Biological Activity
3-[3-(Difluoromethoxy)phenyl]oxan-3-amine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the difluoromethoxy group significantly influences its electronic properties, which may enhance its interactions with biological macromolecules. This article aims to provide a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure is characterized by an oxan-3-amine core with a difluoromethoxy substituent on a phenyl ring. This configuration is crucial for its biological interactions.
| Property | Value |
|---|---|
| Chemical Formula | C11H12F2N1O1 |
| Molecular Weight | 215.22 g/mol |
| CAS Number | 2731014-77-8 |
Research indicates that the difluoromethoxy group enhances the compound's binding affinity to specific biological targets, such as enzymes and receptors. This enhancement is attributed to the ability of the compound to participate in hydrogen bonding and electrostatic interactions, facilitating its biological activity.
Pharmacological Effects
Studies suggest that this compound may exhibit various pharmacological effects, including:
- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer and metabolic disorders.
- Receptor Modulation: It may act as a modulator for certain receptors, influencing physiological responses related to neurotransmission and hormonal regulation.
Case Studies
- In Vitro Studies:
- Animal Models:
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Features |
|---|---|
| 3-[4-(Methoxy)phenyl]oxan-3-amine | Contains a methoxy group; different electronic properties |
| 3-[4-(Trifluoromethoxy)phenyl]oxan-3-amine | Features a trifluoromethoxy group; altered reactivity |
| 3-[4-(Chloromethoxy)phenyl]oxan-3-amine | Contains a chloromethoxy group; provides different reactivity |
The difluoromethoxy group's unique electronic and steric properties set this compound apart from these analogs, influencing its reactivity and interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
